molecular formula C32H28N4O4 B2981052 1-(2-methoxyphenyl)-3-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea CAS No. 1796916-22-7

1-(2-methoxyphenyl)-3-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea

Katalognummer B2981052
CAS-Nummer: 1796916-22-7
Molekulargewicht: 532.6
InChI-Schlüssel: BADBWLTWNJTZHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-methoxyphenyl)-3-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea is a useful research compound. Its molecular formula is C32H28N4O4 and its molecular weight is 532.6. The purity is usually 95%.
BenchChem offers high-quality 1-(2-methoxyphenyl)-3-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-methoxyphenyl)-3-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Polymorphism and Solubility Enhancement

Crystal Forms and Bioavailability Improvement : A study explored the polymorphs of a closely related compound, highlighting the identification of alpha and beta crystalline forms obtained through different recrystallization processes. Amorphous forms were also produced, aimed at enhancing solubility and bioavailability. The research demonstrated that solid dispersion methods, such as spray drying, significantly improved the drug's dissolution rate and absorption in vivo, suggesting potential applications in improving the bioavailability of poorly water-soluble drugs (Yano et al., 1996).

Pharmaceutical Formulations

Solid Dispersion and Colloidal Particles : Further studies on the solid dispersion (SD) of a related benzodiazepine derivative explored the formation of colloidal particles when dispersed in water. These particles demonstrated stable physicochemical properties and maintained their drug content and particle size over time. In vivo absorption studies in rats confirmed the effectiveness of these colloidal solutions, indicating a promising strategy for enhancing the oral bioavailability of similar compounds (Yano et al., 1996).

Enzyme Inhibition and Anticancer Activity

Enzyme Inhibition and Anticancer Investigations : Research into unsymmetrical 1,3-disubstituted ureas, including derivatives of the target compound, investigated their effects on various enzymes and potential anticancer properties. Some of these compounds showed moderate inhibition of enzymes like urease and β-glucuronidase, with one particular derivative demonstrating in vitro anticancer activity, highlighting the therapeutic potential of such compounds in treating cancer and other diseases (Mustafa et al., 2014).

Analytical and Structural Studies

Crystal Structure Analysis : Studies on the crystal structure of related compounds have provided insights into their molecular conformation, intermolecular interactions, and the impact of these factors on their physical properties and potential applications. For example, the crystal structure analysis of metobromuron, a phenylurea herbicide, revealed specific hydrogen bonding and weak interactions that could influence the solubility and stability of similar compounds (Kang et al., 2015).

Eigenschaften

IUPAC Name

1-(2-methoxyphenyl)-3-[1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H28N4O4/c1-21-12-6-7-15-23(21)27(37)20-36-26-18-10-8-16-24(26)29(22-13-4-3-5-14-22)34-30(31(36)38)35-32(39)33-25-17-9-11-19-28(25)40-2/h3-19,30H,20H2,1-2H3,(H2,33,35,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BADBWLTWNJTZHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)CN2C3=CC=CC=C3C(=NC(C2=O)NC(=O)NC4=CC=CC=C4OC)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.